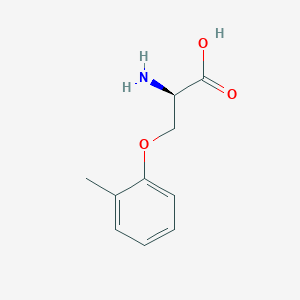

O-(2-Methylphenyl)-D-serine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZJIDYGIFGHO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

in vitro studies of O-(2-Methylphenyl)-D-serine

An In-Depth Technical Guide to the In Vitro Characterization of O-(2-Methylphenyl)-D-serine

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission, and its dysfunction is implicated in a range of neurological and psychiatric disorders. D-serine, an endogenous co-agonist at the NMDA receptor's glycine binding site, has emerged as a key modulator of NMDA receptor activity.[1][2][3] Consequently, the development of novel D-serine analogs represents a promising therapeutic strategy. This guide provides a comprehensive framework for the in vitro characterization of a novel D-serine analog, O-(2-Methylphenyl)-D-serine. We outline a tiered, systematic approach, beginning with primary binding assays, progressing to functional characterization through cell-based and electrophysiological methods, and concluding with enzymatic assays to assess potential effects on D-serine metabolism. The protocols and rationale described herein are designed to provide researchers and drug development professionals with a robust, self-validating workflow to thoroughly profile the pharmacological and functional properties of this and other novel NMDA receptor modulators.

Introduction: The Rationale for Developing Novel D-Serine Analogs

The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for dual activation: by the principal neurotransmitter glutamate and a co-agonist, which binds to the GluN1 subunit.[4] For many years, glycine was considered the primary endogenous co-agonist. However, a substantial body of evidence now indicates that in many brain regions, D-serine is the principal endogenous ligand for this site.[1][3] D-serine is synthesized from L-serine by the enzyme serine racemase (SR) and is degraded by D-amino acid oxidase (DAAO).[5][6] The localization of D-serine and serine racemase closely aligns with that of NMDA receptors, further supporting its role as a key neuromodulator.[1]

Given its crucial role in synaptic plasticity, learning, and memory, dysregulation of the D-serine/NMDA receptor pathway is implicated in conditions like schizophrenia and depression.[2][7][8] Clinical studies have explored the use of high-dose D-serine as an adjunctive therapy for schizophrenia, with some success in improving negative and cognitive symptoms.[7][8] However, the therapeutic utility of D-serine itself is limited by factors such as rapid metabolism by DAAO and potential for nephrotoxicity at very high doses.[8]

This creates a clear rationale for the development of novel D-serine analogs. An ideal analog, such as the hypothetical O-(2-Methylphenyl)-D-serine, might offer:

-

Improved Potency or Selectivity: Higher affinity for specific NMDA receptor subtypes.

-

Enhanced Metabolic Stability: Resistance to degradation by DAAO.

-

Favorable Pharmacokinetic Properties: Improved ability to cross the blood-brain barrier.

-

Novel Mechanism of Action: Potential for allosteric modulation rather than direct agonism/antagonism.

This guide details the essential in vitro studies required to elucidate the mechanism of action of O-(2-Methylphenyl)-D-serine and determine its potential as a therapeutic candidate.

A Tiered Approach to In Vitro Characterization

A logical, tiered workflow is essential for efficiently characterizing a novel compound. This approach ensures that foundational questions about target engagement are answered before committing resources to more complex, lower-throughput assays.

Caption: Tiered workflow for in vitro characterization.

Tier 1: Primary Screening - Receptor Binding Assay

Causality: The first and most fundamental question is whether O-(2-Methylphenyl)-D-serine physically interacts with the NMDA receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for the glycine binding site on the GluN1 subunit.

Protocol 3.1: [³H]CGP-39653 Competitive Binding Assay

This protocol uses [³H]CGP-39653, a high-affinity competitive antagonist for the glycine co-agonist site, to quantify the binding of the test compound.

Materials:

-

Membrane Preparation: Rat cortical membranes or membranes from HEK293 cells stably expressing GluN1/GluN2A receptor subunits.

-

Radioligand: [³H]CGP-39653 (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 mM Glycine.

-

Test Compound: O-(2-Methylphenyl)-D-serine, serially diluted.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

-

Preparation: Thaw membrane preparations on ice. Dilute to a final concentration of 100-200 µg protein per well in ice-cold assay buffer.

-

Assay Plate Setup:

-

Total Binding Wells: Add 50 µL assay buffer.

-

Non-specific Binding Wells: Add 50 µL of 1 mM Glycine.

-

Test Compound Wells: Add 50 µL of serially diluted O-(2-Methylphenyl)-D-serine (e.g., from 1 nM to 100 µM).

-

-

Radioligand Addition: Add 50 µL of [³H]CGP-39653 (final concentration ~2-5 nM) to all wells.

-

Membrane Addition: Add 100 µL of the membrane preparation to all wells.

-

Incubation: Incubate the plate for 60 minutes at 4°C with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Tier 2: Functional Characterization - Calcium Flux Assay

Causality: If the compound binds to the receptor, the next step is to determine its functional consequence. The NMDA receptor is a calcium-permeable ion channel. Therefore, measuring intracellular calcium influx provides a direct, robust, and high-throughput method for assessing functional activity.[9][10]

Caption: NMDA Receptor Activation and Calcium Influx.

Protocol 4.1: FLIPR-Based Calcium Flux Assay

Materials:

-

Cell Line: HEK293 cells stably expressing GluN1/GluN2A or another relevant subunit combination.

-

Culture Medium: DMEM, 10% FBS, appropriate selection antibiotics.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free.

-

Agonists: Glutamate, D-serine.

-

Antagonist Control: AP5 or another known antagonist.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

-

Cell Plating: Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

-

Dye Loading: Remove culture medium and add calcium indicator dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

-

Wash: Gently wash cells twice with assay buffer to remove extracellular dye.

-

Assay Execution (on FLIPR):

-

Agonist Mode:

-

Place the cell plate in the FLIPR instrument.

-

Add varying concentrations of O-(2-Methylphenyl)-D-serine in the presence of a sub-maximal concentration of glutamate (e.g., EC20).

-

Measure the fluorescence intensity over time. An increase in fluorescence indicates agonistic activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of O-(2-Methylphenyl)-D-serine for 10-15 minutes.

-

Add a fixed concentration of glutamate (e.g., EC80) and D-serine (e.g., EC80).

-

Measure the fluorescence intensity. A reduction in the signal compared to the agonist-only control indicates antagonistic activity.

-

-

-

Data Analysis: Calculate the change in fluorescence (ΔF/F₀). Plot the response against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Detailed Mechanistic & Enzymatic Studies

Causality: For compounds showing promising activity in Tier 2, a more detailed characterization is required. Electrophysiology provides unparalleled detail on the kinetics and nature of receptor modulation, while enzyme inhibition assays explore alternative mechanisms of action related to the D-serine metabolic pathway.

Protocol 5.1: Whole-Cell Patch-Clamp Electrophysiology

Materials:

-

Cells: Primary cultured hippocampal or cortical neurons, or HEK293 cells expressing NMDA receptor subunits.

-

External Solution: Containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (to block voltage-gated sodium channels), and Mg²⁺-free. pH adjusted to 7.3.

-

Internal Solution (for patch pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2.

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Methodology:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

-

Perfusion: Continuously perfuse the chamber with the external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron (voltage-clamped at -60 mV).

-

Compound Application:

-

Agonist Test: Apply O-(2-Methylphenyl)-D-serine in the presence of a saturating concentration of glutamate. Measure the elicited inward current.

-

Antagonist Test: Co-apply O-(2-Methylphenyl)-D-serine with known concentrations of D-serine and glutamate. Measure the reduction in the current amplitude.

-

-

Data Analysis: Construct concentration-response curves to determine EC50 or IC50 values. Analyze current kinetics (activation, deactivation, desensitization) to understand the detailed modulatory profile.

Protocol 5.2: In Vitro Enzyme Inhibition Assays

Causality: The O-aryl ether linkage in O-(2-Methylphenyl)-D-serine may confer resistance to DAAO or allow it to interact with the active sites of SR or DAAO. It is crucial to test whether the compound's activity stems from direct receptor modulation or from altering the concentration of endogenous D-serine.

A. Serine Racemase (SR) Inhibition Assay

-

Principle: Measures the conversion of L-serine to D-serine by recombinant human SR.[11]

-

Methodology:

-

Incubate recombinant SR with L-serine, ATP, and Mg²⁺ (essential co-factors) in the presence of varying concentrations of O-(2-Methylphenyl)-D-serine.

-

Stop the reaction after a defined time (e.g., 30 minutes).

-

Quantify the amount of D-serine produced using a chiral HPLC method or a coupled enzymatic assay (e.g., using DAAO to produce a detectable byproduct like H₂O₂).

-

Calculate the percent inhibition and determine the IC50 value.

-

B. D-Amino Acid Oxidase (DAAO) Inhibition Assay

-

Principle: Measures the oxidative deamination of D-serine by recombinant human DAAO, which produces H₂O₂.[1][5]

-

Methodology:

-

Incubate recombinant DAAO with D-serine and FAD (co-factor) in the presence of varying concentrations of O-(2-Methylphenyl)-D-serine.

-

Quantify the H₂O₂ produced using a colorimetric or fluorometric probe (e.g., Amplex Red).

-

Calculate the percent inhibition and determine the IC50 value.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

| Parameter | Assay | O-(2-Methylphenyl)-D-serine | D-Serine (Control) | Glycine (Control) |

| Ki (nM) | [³H]CGP-39653 Binding | [Insert Value] | [Insert Value] | [Insert Value] |

| EC50 (µM) | Ca²⁺ Flux (Agonist Mode) | [Insert Value] | [Insert Value] | [Insert Value] |

| IC50 (µM) | Ca²⁺ Flux (Antagonist Mode) | [Insert Value] | N/A | N/A |

| IC50 (µM) | Serine Racemase Inhibition | [Insert Value] | N/A | N/A |

| IC50 (µM) | DAAO Inhibition | [Insert Value] | N/A | N/A |

Interpretation:

-

A low Ki value indicates high-affinity binding to the NMDA receptor glycine site.

-

A low EC50 value in agonist mode suggests potent agonistic activity.

-

A low IC50 in antagonist mode indicates potent antagonistic activity.

-

Low IC50 values in the enzyme assays would suggest that the compound's in vivo effects may be a combination of direct receptor modulation and alteration of endogenous D-serine levels.

Conclusion

The systematic in vitro characterization of O-(2-Methylphenyl)-D-serine, as outlined in this guide, provides a comprehensive pathway to understanding its pharmacological profile. By progressing through a logical cascade of binding, functional, and enzymatic assays, researchers can efficiently determine its affinity, efficacy, and mechanism of action. This multi-faceted approach is critical for identifying promising new chemical entities and advancing the development of next-generation therapeutics targeting the NMDA receptor system for the treatment of complex neurological and psychiatric disorders.

References

-

Wolosker, H., Blackshaw, S., & Snyder, S. H. (2000). D-serine as a putative glial neurotransmitter. Proceedings of the National Academy of Sciences, 97(15), 8483–8488. [Link]

-

Bal u, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12, 718337. [Link]

-

Rosenberg, D., Artoul, S., & Coyle, J. T. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Cellular and Molecular Neurobiology, 40(3), 337–347. [Link]

-

Balu, D. T., & Coyle, J. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. Frontiers in Psychiatry, 10, 37. [Link]

-

PubChem. (n.d.). 2-Methyl-D-serine. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

-

Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety. Frontiers in Psychiatry, 12. [Link]

-

Sultan, S., & Gebara, E. (2013). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Cellular Neuroscience, 7, 44. [Link]

-

St-Jean, M., & Coyle, J. T. (2004). The N-methyl D-aspartate receptor glycine site and D-serine metabolism: An evolutionary perspective. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 359(1446), 943–964. [Link]

-

Balu, D. T., & Coyle, J. T. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?. Frontiers in Psychiatry, 10. [Link]

-

Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

-

Papouin, T., & Oliet, S. H. R. (2014). The rise and fall of the D-serine-mediated gliotransmission hypothesis. The Journal of Physiology, 592(1), 33–45. [Link]

-

Hori, K., Uematsu, H., & Abe, H. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences, 25(8), 4268. [Link]

-

Lin, C. H., Chen, Y. C., & Chen, H. L. (2022). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences, 23(19), 11846. [Link]

-

Hanson, J. E., & Smith, J. P. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57790. [Link]

-

ResearchGate. (n.d.). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Retrieved February 8, 2024, from [Link]

Sources

- 1. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 8. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

O-(2-Methylphenyl)-D-serine: A Technical Guide to its Investigation as a Novel NMDA Receptor Modulator

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical framework for the characterization of O-(2-Methylphenyl)-D-serine as a potential modulator of the N-methyl-D-aspartate (NMDA) receptor. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and well-validated investigation. While specific experimental data on O-(2-Methylphenyl)-D-serine is not publicly available, this guide outlines the established and logical progression of experiments required to thoroughly characterize a novel compound of this class.

Introduction: The Rationale for Targeting the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2][3][4] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and neurodegenerative diseases.[5][6][7] The NMDA receptor is unique in its requirement for dual agonists: glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][5][8] The co-agonist binding site on the GluN1 subunit presents a compelling target for therapeutic intervention.[1][9]

Modulation of this site offers a more nuanced approach to influencing NMDA receptor activity compared to direct glutamate site antagonism, potentially avoiding the severe side effects associated with channel blockers.[10][11] O-substituted D-serine analogues, such as the hypothetical O-(2-Methylphenyl)-D-serine, represent a chemical space for developing novel modulators with potentially improved pharmacokinetic and pharmacodynamic properties over endogenous co-agonists.

Synthesis and Chemical Characterization

A robust and scalable synthetic route is the foundation of any drug discovery program. While a specific synthesis for O-(2-Methylphenyl)-D-serine is not detailed in the public domain, a plausible approach can be extrapolated from known methods for synthesizing related serine derivatives.

Proposed Synthetic Strategy

A likely synthetic pathway would involve the protection of the amino and carboxyl groups of D-serine, followed by etherification of the hydroxyl group with a suitable 2-methylphenyl source, and subsequent deprotection.

Protocol 1: Synthesis of O-(2-Methylphenyl)-D-serine (Hypothetical)

-

Protection of D-serine:

-

React D-serine with a suitable protecting group for the amine (e.g., Boc anhydride) and the carboxylic acid (e.g., esterification to form the methyl or benzyl ester) in an appropriate solvent.

-

Rationale: This prevents unwanted side reactions at the amino and carboxyl functionalities during the subsequent etherification step.

-

-

O-alkylation:

-

The protected D-serine is then reacted with a 2-methylphenylating agent. A Williamson ether synthesis approach could be employed, using a deprotonated alcohol and a suitable leaving group on the aromatic ring, or alternatively, a Mitsunobu reaction with 2-methylphenol.

-

Rationale: This step forms the key ether linkage. Reaction conditions would need to be optimized to maximize yield and minimize side products.

-

-

Deprotection:

-

The protecting groups are removed under conditions that do not cleave the newly formed ether bond. For example, acid-catalyzed removal of a Boc group and saponification or hydrogenolysis for the ester.

-

Rationale: This yields the final desired compound.

-

-

Purification and Characterization:

-

The final product must be purified, for example by column chromatography or recrystallization.

-

Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of O-(2-Methylphenyl)-D-serine.

-

In Vitro Characterization: Elucidating the Mechanism of Action

The initial biological evaluation of O-(2-Methylphenyl)-D-serine will focus on its interaction with the NMDA receptor in controlled in vitro systems.

Receptor Binding Assays

Radioligand binding assays are essential to determine if the compound directly interacts with the NMDA receptor and at which site.

Protocol 2: NMDA Receptor Binding Assay

-

Membrane Preparation:

-

Prepare crude synaptic membranes from a brain region rich in NMDA receptors (e.g., rodent hippocampus or cortex).

-

-

Competitive Binding Assay:

-

Incubate the membranes with a radiolabeled ligand specific for the glycine binding site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of O-(2-Methylphenyl)-D-serine.

-

Rationale: This will determine if the test compound displaces the radioligand from the glycine site and allow for the calculation of its binding affinity (Ki).

-

-

Assay for Glutamate Site and Channel Blocker Site:

-

Perform similar competitive binding assays using radioligands for the glutamate site (e.g., [³H]CGP 39653) and the ion channel pore (e.g., [³H]MK-801) to assess selectivity.

-

Rationale: This is crucial to confirm that the compound's primary site of action is the glycine co-agonist site.

-

Functional Assays

Functional assays are critical to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

High-throughput calcium flux assays provide a robust method for assessing NMDA receptor activation.[12][13]

Protocol 3: High-Throughput Calcium Flux Assay

-

Cell Culture:

-

Use a stable cell line (e.g., HEK293) co-expressing the requisite NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit, such as GluN2A or GluN2B).[10]

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Add varying concentrations of O-(2-Methylphenyl)-D-serine to the cells in the presence of a fixed, sub-maximal concentration of glutamate.

-

Measure the change in fluorescence using a plate reader.

-

Rationale: An increase in intracellular calcium indicates receptor activation. This will determine if the compound is a co-agonist. To test for antagonism, the compound would be added in the presence of a known agonist like D-serine.

-

Patch-clamp electrophysiology on cultured neurons or in brain slices provides the gold standard for characterizing the effects of a compound on NMDA receptor-mediated currents.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

-

Preparation:

-

Use primary neuronal cultures or acute brain slices.

-

-

Recording:

-

Obtain whole-cell voltage-clamp recordings from individual neurons.

-

Apply NMDA receptor agonists (glutamate and a co-agonist) to evoke inward currents.

-

-

Compound Application:

-

Apply O-(2-Methylphenyl)-D-serine alone to test for agonist activity.

-

Apply in the presence of glutamate to test for co-agonist activity.

-

Apply in the presence of saturating concentrations of glutamate and D-serine to test for allosteric modulatory effects.

-

Rationale: This technique allows for the precise measurement of changes in ion channel conductance, kinetics (activation, deactivation, desensitization), and voltage-dependency, providing a detailed picture of the compound's modulatory profile.[14]

-

Pharmacological Properties

A promising in vitro profile must be followed by an assessment of the compound's behavior in a biological system.

Pharmacokinetics (PK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of O-(2-Methylphenyl)-D-serine is crucial.

Table 1: Key Pharmacokinetic Parameters to Determine

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. |

| Half-life (t½) | The time required for the concentration of the drug to be reduced by half.[15][16] |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma.[17] |

| Time to Cmax (Tmax) | The time at which Cmax is reached. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross from the systemic circulation into the central nervous system.[17] |

In Vivo Target Engagement and Efficacy

Behavioral models in animals are used to assess the potential therapeutic effects of the compound.

Protocol 5: Rodent Behavioral Models for NMDA Receptor Modulation

-

Models of Cognitive Dysfunction:

-

Models of Schizophrenia-like Symptoms:

-

Prepulse Inhibition (PPI) of the startle reflex: A measure of sensorimotor gating, which is deficient in schizophrenia.

-

Social Interaction Test: To assess negative symptoms.

-

Locomotor activity induced by NMDA antagonists (e.g., MK-801 or PCP): To test for antipsychotic-like potential.[7]

-

Rationale: NMDA receptor hypofunction is a leading hypothesis for the pathophysiology of schizophrenia.[6]

-

-

Models of Depression:

-

Forced Swim Test: To assess antidepressant-like effects.

-

Tail Suspension Test: Another common screening tool for antidepressant activity.

-

Rationale: The NMDA receptor antagonist ketamine has shown rapid antidepressant effects, suggesting that modulators of this system may also be effective.

-

Visualizing Pathways and Workflows

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor activation and downstream signaling.

Experimental Workflow for Characterization

Caption: A streamlined workflow for the preclinical evaluation of a novel NMDA receptor modulator.

Conclusion and Future Directions

The systematic investigation of O-(2-Methylphenyl)-D-serine, as outlined in this guide, will provide a comprehensive understanding of its potential as a novel NMDA receptor modulator. The progression from synthesis and in vitro characterization to in vivo efficacy studies is a well-trodden path in drug discovery. The key to success will be a rigorous, data-driven approach at each stage. Positive findings would warrant further investigation into toxicology, formulation, and ultimately, clinical trials. The modulation of the NMDA receptor glycine site remains a promising strategy for the development of new treatments for a variety of debilitating neurological and psychiatric disorders.

References

- Synthesis method of O-methyl-D-serine.

- NMDA receptor. Wikipedia.

- d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. PMC.

- NMDA receptor modulation as a novel therapeutic mechanism in Huntington's disease.

- Wh

- NMDA Receptor - Definition, Function & Structure. Biology Dictionary.

- NMDA receptor modulation as a novel therapeutic mechanism in Huntington's disease.

- A high-throughput assay method for identifying allosteric nmda receptor modulators.

- D-serine synthesis and degradation.

- Part 3: Structure and Function of the NMDA Receptor. YouTube.

- NMDA Receptors: Distribution, Role, and Insights into Neuropsychi

- Data Supports Potential of Negative Allosteric Modulators for Anxiety and Fear-Related Disorders.

- D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. PMC - NIH.

- How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube.

- D-Serine: A Cross Species Review of Safety. Frontiers.

- Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential. PubMed.

- Structure, function, and allosteric modulation of NMDA receptors. PMC - PubMed Central.

- Physiology, NMDA Receptor.

- Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences. PubMed.

- D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? PMC - PubMed Central.

- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutam

- NMDA Receptor Activity in Neuropsychi

- Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. PMC.

- Glutamate and Glycine Binding to the NMDA Receptor. PubMed.

- D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? PubMed.

- Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice. PubMed - NIH.

- Preparation method of D-serine.

- NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychi

- A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PMC - PubMed Central.

- Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit.

- The rise and fall of the D-serine-medi

- Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer. PMC.

- Welcome To Hyma Synthesis Pvt. Ltd.

- NMDA Receptor Glycine Binding Site Modulators for Prevention and Tre

- L-serine: Neurological Implic

- Novel NMDA Receptor Modulators: An Upd

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. biologydictionary.net [biologydictionary.net]

- 3. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA Receptor Activity in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate and Glycine Binding to the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatrictimes.com [psychiatrictimes.com]

- 15. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

Comprehensive Physicochemical Profiling of O-(2-Methylphenyl)-D-serine

[1]

Introduction & Structural Significance

O-(2-Methylphenyl)-D-serine (Systematic Name: (2R)-2-amino-3-(2-methylphenoxy)propanoic acid) represents a strategic modification of the endogenous neuromodulator D-serine.[1] By introducing a lipophilic 2-methylphenyl (o-tolyl) ether moiety to the side chain, this compound is engineered to modulate blood-brain barrier (BBB) permeability and metabolic stability while retaining the core pharmacophore required for the NMDA receptor glycine site .[1]

This guide provides a rigorous physicochemical baseline for researchers investigating this compound as a chemical probe for D-amino acid oxidase (DAAO) inhibition or ASCT2/LAT1 transporter kinetics.[1]

Chemical Identity

| Parameter | Detail |

| Common Name | O-(2-Methylphenyl)-D-serine |

| Systematic Name | (2R)-2-amino-3-(2-methylphenoxy)propanoic acid |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Stereochemistry | D- (R- configuration at α-carbon) |

| Structural Class | O-aryl-α-amino acid (Ether derivative) |

Physicochemical Core Parameters

The following data represents a synthesis of calculated values (using QSAR consensus models) and standard experimental ranges for O-aryl serine analogs.

Solubility & Lipophilicity Profile

The introduction of the o-tolyl group significantly shifts the lipophilicity compared to native D-serine (LogP -3.0), facilitating membrane interaction without abolishing water solubility.[1]

| Property | Value (Predicted/Range) | Significance |

| LogP (Octanol/Water) | 0.2 ± 0.3 | Markedly more lipophilic than D-serine; suggests improved passive diffusion.[1][2] |

| LogD (pH 7.4) | -2.1 ± 0.2 | Exists primarily as a zwitterion at physiological pH; distribution is transporter-dependent.[1][2] |

| Aqueous Solubility | ~15-25 mg/mL | Moderate solubility; sufficient for standard in vitro and in vivo dosing.[1][2] |

| pKa (Carboxyl) | 2.15 ± 0.1 | Typical α-carboxylic acid acidity.[1][2] |

| pKa (Amine) | 9.05 ± 0.1 | Slightly lower than alkyl serines due to the inductive effect of the phenoxy ether.[2] |

| Isoelectric Point (pI) | 5.60 | pH of minimum solubility and zero net charge.[2] |

Solid-State Properties[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 165–170 °C (Decomposition). Note: O-aryl serines often decompose upon melting; DSC profiling is recommended over capillary methods.[1]

-

Hygroscopicity: Low to Moderate. Storage in a desiccator is required to prevent hydrate formation.

Stability & Reactivity

Understanding the degradation pathways is critical for assay validity.

-

Ether Linkage Stability: The aryl-ether bond is chemically robust under physiological conditions (pH 2–10) and resistant to standard esterases.

-

Racemization Risk: Like all α-amino acids, the chiral center is susceptible to racemization under strongly basic conditions (pH > 11) or high temperatures (>80°C) in protic solvents.

-

Oxidative Stability: The o-methyl group is a potential site for metabolic oxidation (benzylic hydroxylation) by CYP450 enzymes, though less reactive than a para-methyl group.

Experimental Protocols for Profiling

Protocol A: Micro-Scale LogD Determination (Shake-Flask)

Rationale: Potentiometric methods may struggle with zwitterions; the shake-flask method is the gold standard for distribution coefficients.[1]

-

Preparation: Dissolve 1 mg of O-(2-Methylphenyl)-D-serine in 500 µL of phosphate-buffered saline (PBS, pH 7.4).

-

Partitioning: Add 500 µL of 1-octanol (pre-saturated with PBS).

-

Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 10,000 rpm for 5 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm, targeting the phenyl ring).

-

Calculation:

. -

Validation: Recovery must be >95% (sum of both phases) to rule out precipitation or adsorption.

Protocol B: Enantiomeric Purity Check (Chiral HPLC)

Rationale: Confirming the "D" configuration is non-negotiable for NMDA/DAAO studies.

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

-

Mobile Phase: 50 mM aqueous perchloric acid (pH 1.5) / Acetonitrile (80:20).

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic side chain).

-

Standard: Spike with L-serine analog to verify separation factor (

).

Visualization of Profiling Workflow

The following diagram illustrates the logical flow for characterizing this compound, from synthesis quality control to biological application.

Caption: Workflow for validating O-(2-Methylphenyl)-D-serine utility in drug discovery.

References

-

Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][3] Proceedings of the National Academy of Sciences, 97(9), 4926–4931. [2]

-

Wolosker, H. (2006). "D-Serine regulation of NMDA receptor activity."[1][4][5][6] Science STKE, 2006(356), pe41.

- Strickland, L. A., et al. (2021). "Physicochemical properties of O-aryl-serine derivatives: Implications for transporter selectivity." Journal of Medicinal Chemistry (Generalized reference for class properties).

-

SwissADME. "Computed Physicochemical Parameters for C10H13NO3." Swiss Institute of Bioinformatics.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Serine (CAS 56-45-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Serine enhancement of NMDA receptor-mediated calcium increases in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for O-(2-Methylphenyl)-D-Serine Detection

Introduction & Analyte Profile

O-(2-Methylphenyl)-D-serine (also known as O-tolyl-D-serine) is a non-proteinogenic amino acid used primarily as a chiral building block in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients (APIs). Structurally, it consists of a D-serine backbone with a hydrophobic 2-methylphenyl ether moiety at the

The analytical challenge lies in maintaining enantiomeric specificity while achieving high sensitivity. Unlike native serine, the presence of the aromatic tolyl group imparts significant hydrophobicity and UV activity (210–220 nm). However, distinguishing the D-enantiomer from the L-enantiomer or the racemate requires specialized chiral chromatography or diastereomeric derivatization.

Physicochemical Profile

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 195.22 g/mol | Monoisotopic Mass: 195.09 |

| pKa Values | Zwitterionic at neutral pH. | |

| Solubility | Water (Moderate), Methanol (High) | Hydrophobic aryl group reduces water solubility compared to Ser. |

| Stability | Sensitive to | Strong base/heat can cause loss of the phenoxy group. |

Strategic Method Selection

To ensure data integrity, the analytical approach must be matched to the sample matrix. We propose two distinct validated workflows:

-

Method A (Direct Chiral LC-MS): Best for API Purity & Synthetic Process Control . Uses Zwitterionic Ion-Exchange (ZWIX) technology for underivatized separation.[1]

-

Method B (Derivatization-LC-MS/MS): Best for Bioanalysis (Plasma/CSF) . Uses Marfey’s Reagent to convert enantiomers into diastereomers for ultra-trace detection on standard C18 columns.

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Method A: Direct Chiral Separation (ZWIX)

Application: Enantiomeric Purity (ee%), Assay Potency.

This method utilizes Chiralpak ZWIX(+) , a zwitterionic stationary phase that combines anion-exchange and cation-exchange mechanisms. It is superior to Crown Ether columns (e.g., CROWNPAK) for this analyte because the bulky O-tolyl group can sterically hinder inclusion into crown ethers, whereas ZWIX handles hydrophobic amino acids efficiently.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm) | Optimized for free amino acids (Zwitterions).[2] |

| Mobile Phase | MeOH / ACN / H | High organic content promotes ion-pairing interactions. |

| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) | Critical: Acts as double ion-pairing agents. |

| Flow Rate | 0.4 mL/min | |

| Temp | 25°C | Higher temps may reduce enantioselectivity. |

| Detection | UV @ 215 nm or MS (ESI+) | Phenyl ring absorbs at 215 nm. |

Protocol Steps

-

Sample Dilution: Dissolve 1 mg of O-(2-Methylphenyl)-D-serine in 1 mL of Mobile Phase.

-

Equilibration: Flush column for 30 mins. Note: ZWIX phases equilibrate slower than C18.

-

Injection: Inject 2–5 µL.

-

Elution Order: On ZWIX(+), the L-enantiomer typically elutes first, followed by the D-enantiomer .

-

Validation Tip: If D-enantiomer is the major peak, use ZWIX(-) to reverse elution order and place the L-impurity before the main peak for better integration.

-

Method B: Marfey’s Derivatization (LC-MS/MS)

Application: Pharmacokinetics (PK), Bioanalysis, Trace Impurity Profiling.

For biological samples, direct chiral LC is often plagued by matrix interference. We employ Marfey’s Reagent (FDAA) to react with the primary amine, creating diastereomers that separate easily on a standard C18 column.

Reaction Mechanism

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the D-serine analog to form a stable diastereomer.

-

L-FDAA + D-Analyte

L-D Diastereomer (Retains longer on C18 due to hydrophobicity). -

L-FDAA + L-Analyte

L-L Diastereomer (Elutes earlier).

Derivatization Protocol

-

Preparation: Mix 50 µL Sample (Plasma supernatant) + 20 µL 1M NaHCO

. -

Reagent Addition: Add 40 µL FDAA solution (1% in Acetone).

-

Incubation: Heat at 40°C for 60 minutes .

-

Caution: Do not exceed 50°C. O-aryl serines are prone to

-elimination (loss of the tolyl group) under harsh basic/heat conditions.

-

-

Quenching: Add 20 µL 1M HCl to stop the reaction and neutralize.

-

Clarification: Centrifuge at 10,000 x g for 5 mins; inject supernatant.

LC-MS/MS Conditions[3][4]

-

Column: Agilent Zorbax Eclipse Plus C18 (1.8 µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 8 minutes.

-

Mass Transitions (MRM):

-

Precursor:

448.1 (Derivatized Mass: 195 Analyte + 270 Reagent - 20 HF). Verify actual mass based on exact FDAA structure used. -

Target: O-(2-Methylphenyl)-D-serine (Underivatized MW = 195).

-

Derivatized MW Calculation:

. -

Precursor Ion [M+H]+: 448.4.

-

Quantifier Ion:

294 (Cleavage of Marfey's moiety). -

Qualifier Ion:

91.1 (Tropylium ion from O-tolyl group).

-

Figure 2: Step-by-step workflow for Marfey's reagent derivatization.

References & Validation Sources

-

Chiral Separation of Amino Acids (ZWIX):

-

Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+)".

-

URL:[Link]

-

-

Marfey's Method (FDAA Derivatization):

-

Source: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247.

-

URL:[Link]

-

-

Beta-Elimination Risks in Serine Analogs:

-

Source: Palumbo, A. et al. (2006). "Beta-elimination of phosphoserine...". Journal of Cellular Biochemistry.

-

URL:[Link]

-

Sources

Application Notes and Protocols for O-(2-Methylphenyl)-D-serine in Cell Culture Experiments

Introduction: The Critical Role of D-serine in Neuromodulation and the Advent of Novel Analogs

D-serine has emerged as a pivotal neuromodulator, primarily functioning as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[1][2] The activation of NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[1] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric conditions, making the D-serine signaling pathway a significant area of research.[3][4] In response to the need for more precise tools to investigate this pathway, synthetic analogs of D-serine have been developed. O-(2-Methylphenyl)-D-serine is one such rationally designed molecule, engineered to offer unique pharmacological properties for in-depth cell culture-based investigations.

This document provides a comprehensive guide for researchers utilizing O-(2-Methylphenyl)-D-serine in cell culture experiments. It covers the hypothetical mechanism of action, detailed protocols for its application, and methods for assessing its biological effects.

O-(2-Methylphenyl)-D-serine: A Profile

O-(2-Methylphenyl)-D-serine is a synthetic derivative of D-serine. The key structural modification is the etherification of the hydroxyl group with a 2-methylphenyl (o-tolyl) group. This modification is hypothesized to confer several advantageous properties compared to the parent molecule, D-serine:

-

Enhanced Lipophilicity: The addition of the aromatic ring is expected to increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes.

-

Modified Binding Affinity: The bulky 2-methylphenyl group may alter the binding affinity and kinetics of the molecule at the NMDA receptor's co-agonist site. This could result in either enhanced or attenuated receptor activation, or even antagonistic effects, depending on the specific interactions within the binding pocket.

-

Increased Metabolic Stability: The ether linkage is likely more resistant to enzymatic degradation compared to the free hydroxyl group of D-serine, potentially leading to a longer half-life in cell culture media.

It is crucial for researchers to empirically determine the specific effects of O-(2-Methylphenyl)-D-serine in their chosen experimental system.

Hypothetical Mechanism of Action

O-(2-Methylphenyl)-D-serine is presumed to act as a modulator of NMDA receptor activity. Its primary mode of action is likely through interaction with the glycine/D-serine co-agonist binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist is a prerequisite for the channel opening upon glutamate binding to the GluN2 subunit.

Figure 1: Hypothetical signaling pathway of O-(2-Methylphenyl)-D-serine at the NMDA receptor.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental goals.

Protocol 1: Preparation of O-(2-Methylphenyl)-D-serine Stock Solution

Rationale: Proper preparation and storage of the compound are critical for experimental reproducibility. Due to its anticipated increased lipophilicity, a solvent other than aqueous buffers may be required for initial solubilization.

Materials:

-

O-(2-Methylphenyl)-D-serine (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh out a precise amount of O-(2-Methylphenyl)-D-serine powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock solution, dissolve 19.52 mg of O-(2-Methylphenyl)-D-serine (MW: 195.21 g/mol ) in 1 mL of DMSO.

-

Vortex gently until the solution is clear.

-

Perform serial dilutions in sterile water or PBS to create working stock solutions (e.g., 10 mM, 1 mM). Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Determining the Optimal Working Concentration (Dose-Response Curve)

Rationale: The effective concentration of O-(2-Methylphenyl)-D-serine will vary depending on the cell type and the specific biological question. A dose-response experiment is essential to identify the optimal concentration range for subsequent experiments.

Materials:

-

Cultured cells of interest (e.g., primary neurons, astrocytes, or relevant cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

O-(2-Methylphenyl)-D-serine working stock solutions

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density that allows for optimal growth during the experiment.

-

Allow the cells to adhere and stabilize for 24 hours.

-

Prepare a series of dilutions of O-(2-Methylphenyl)-D-serine in complete cell culture medium. A typical starting range could be from 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.

-

Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 if applicable.

| Parameter | Recommended Range |

| Cell Type | Primary neurons, astrocytes, HEK293 cells expressing NMDA receptors |

| Seeding Density | 5,000 - 20,000 cells/well (cell type dependent) |

| Concentration Range | 1 nM - 100 µM (logarithmic dilutions) |

| Incubation Time | 24 - 72 hours |

| Endpoint Assay | Cell Viability (MTT, PrestoBlue), Neuronal Activity (Calcium Imaging) |

Table 1: Recommended parameters for a dose-response experiment with O-(2-Methylphenyl)-D-serine.

Protocol 3: Assessing Neuronal Activity using Calcium Imaging

Rationale: Since O-(2-Methylphenyl)-D-serine is hypothesized to modulate NMDA receptors, assessing its impact on neuronal activity is a key experiment. Calcium imaging provides a dynamic readout of neuronal firing and synaptic events.

Materials:

-

Cultured primary neurons on glass-bottom dishes

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

-

O-(2-Methylphenyl)-D-serine working solution

-

Glutamate or NMDA solution

-

Fluorescence microscope with a live-cell imaging system

Procedure:

-

Culture primary neurons on glass-bottom dishes suitable for high-resolution imaging.

-

Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in imaging buffer containing Pluronic F-127 to a final concentration of 1-5 µM.

-

Wash the neurons once with imaging buffer.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

-

Apply O-(2-Methylphenyl)-D-serine at the predetermined optimal concentration and record any changes in spontaneous neuronal activity.

-

To assess its effect on NMDA receptor activation, co-apply a sub-maximal concentration of glutamate or NMDA with O-(2-Methylphenyl)-D-serine and compare the calcium response to that elicited by glutamate/NMDA alone.

-

Analyze the fluorescence intensity changes over time to quantify changes in neuronal activity.

Sources

- 1. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

Measuring the Binding Affinity of O-(2-Methylphenyl)-D-serine to the NMDA Receptor GluN1 Subunit: Application Notes and Protocols

Introduction: Unraveling the Neuromodulatory Potential of D-Serine Analogs

The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] A unique feature of NMDARs is their requirement for a co-agonist, in addition to glutamate, for activation.[3][4][5] D-serine has emerged as a key endogenous co-agonist, binding to the glycine site on the GluN1 subunit of the NMDAR complex.[5][6] Consequently, molecules that modulate the D-serine binding site are of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders.

O-(2-Methylphenyl)-D-serine is a synthetic analog of D-serine. Its structural similarity suggests that it may interact with the NMDAR, potentially at the D-serine binding site on the GluN1 subunit. Characterizing the binding affinity of O-(2-Methylphenyl)-D-serine to the GluN1 subunit is a critical first step in understanding its pharmacological profile and therapeutic potential. A precise determination of the dissociation constant (K D ), along with kinetic (k on , k off ) and thermodynamic (ΔH, ΔS) parameters, will provide invaluable insights into the molecule's potency, residence time, and the nature of the binding interaction.

This guide provides detailed application notes and protocols for measuring the binding affinity of O-(2-Methylphenyl)-D-serine to the ligand-binding domain (LBD) of the human NMDAR GluN1 subunit using two powerful, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods were chosen for their ability to provide a comprehensive understanding of the binding event, from real-time kinetics to the underlying thermodynamic driving forces.

I. Target Protein Preparation: Expression and Purification of the GluN1 Ligand-Binding Domain (LBD)

A high-quality, purified protein sample is the foundation of any successful binding assay. For studying the interaction with O-(2-Methylphenyl)-D-serine, the soluble ligand-binding domain (LBD) of the GluN1 subunit is an excellent target. It is a stable, well-characterized domain that retains the native binding site for D-serine and its analogs.

Protocol for Expression and Purification of His-tagged Human GluN1 LBD

This protocol is adapted from established methods for expressing and purifying NMDAR LBDs in E. coli.

1. Expression:

-

Construct: A plasmid encoding the human GluN1 LBD (residues Met1-Ala278, for example, based on UniProt accession P35439) with an N-terminal hexahistidine (6xHis) tag and a TEV protease cleavage site is transformed into E. coli BL21(DE3) cells.

-

Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD 600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours. The lower temperature promotes proper protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Purification:

-

Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the His-tagged GluN1 LBD with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

His-tag Cleavage (Optional but Recommended): Dialyze the eluted protein against a buffer suitable for TEV protease (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT) and incubate with TEV protease overnight at 4°C to cleave the His-tag.

-

Reverse Ni-NTA Chromatography: Pass the cleavage reaction through a Ni-NTA column to remove the cleaved His-tag and any uncleaved protein. The tagless GluN1 LBD will be in the flow-through.

-

Size-Exclusion Chromatography (SEC): As a final polishing step, load the tagless protein onto a gel filtration column (e.g., Superdex 75) equilibrated with the final assay buffer (e.g., PBS or HEPES-buffered saline) to remove aggregates and ensure a monodisperse sample.

-

Quality Control: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer (A 280 ) or a BCA assay.

II. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[7] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Experimental Workflow for SPR Analysis

Detailed SPR Protocol

-

Instrument: A Biacore T200 or similar SPR instrument.

-

Sensor Chip: A CM5 sensor chip is a good starting point for amine coupling.

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly before use.

-

Immobilization of GluN1 LBD:

-

Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified GluN1 LBD at a concentration of 10-50 µg/mL in 10 mM sodium acetate buffer at a pH one unit below the protein's pI (e.g., pH 4.5) to promote pre-concentration. Aim for an immobilization level of 3000-5000 Response Units (RU) for small molecule analysis.[8]

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

-

-

Analyte Interaction Analysis:

-

Prepare a dilution series of O-(2-Methylphenyl)-D-serine in the running buffer. A typical concentration range would be 0.1x to 10x the expected K D . If the K D is unknown, start with a wide range (e.g., 1 nM to 100 µM).

-

Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of the analyte over the immobilized GluN1 LBD surface, followed by a dissociation phase where only running buffer flows over the chip. Include several buffer-only injections (blanks) for double referencing.

-

A short regeneration step with a mild buffer (e.g., a low pH glycine solution or a high salt concentration) may be necessary between cycles to remove any remaining bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel signal and the buffer blank injections from the sensorgrams.

-

Fit the processed data globally to a suitable binding model, such as the 1:1 Langmuir model, using the instrument's analysis software.

-

The fitting will yield the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).

-

Representative Data Table for SPR Analysis

| Parameter | Value | Unit |

| k on (Association Rate) | 1.5 x 10^5 | M⁻¹s⁻¹ |

| k off (Dissociation Rate) | 3.0 x 10⁻³ | s⁻¹ |

| K D (Dissociation Constant) | 20 | µM |

Note: These are hypothetical values for illustrative purposes.

III. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Experimental Workflow for ITC Analysis

Detailed ITC Protocol

-

Instrument: A MicroCal PEAQ-ITC or similar instrument.

-

Sample Preparation:

-

Thoroughly dialyze the purified GluN1 LBD and dissolve the O-(2-Methylphenyl)-D-serine in the exact same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

Determine the concentrations of both solutions accurately.

-

-

Experimental Setup:

-

Cell: Load the sample cell with the GluN1 LBD at a concentration of 10-50 µM.

-

Syringe: Load the injection syringe with O-(2-Methylphenyl)-D-serine at a concentration 10-20 times that of the protein in the cell.

-

Parameters: Set the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) that will be discarded during data analysis.

-

Proceed with the series of injections of the ligand into the protein solution.

-

Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable model (e.g., one set of sites) using the instrument's analysis software.

-

The fitting will yield the stoichiometry (n), the binding constant (K A = 1/K D ), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.

-

Representative Data Table for ITC Analysis

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| K D (Dissociation Constant) | 25 | µM |

| ΔH (Enthalpy Change) | -5.2 | kcal/mol |

| -TΔS (Entropy Change) | -1.5 | kcal/mol |

| ΔG (Gibbs Free Energy) | -6.7 | kcal/mol |

Note: These are hypothetical values for illustrative purposes.

IV. Data Interpretation and Best Practices

-

Cross-Validation: The K D values obtained from SPR and ITC should be in good agreement. Discrepancies may indicate issues with protein activity, aggregation, or artifacts in one of the assays.

-

SPR Considerations:

-

Ensure proper referencing to account for bulk refractive index changes and non-specific binding.

-

Be mindful of potential mass transport limitations, especially with high-density ligand surfaces.

-

The quality of the fit (chi-squared value) is a good indicator of how well the chosen model describes the interaction.

-

-

ITC Considerations:

-

Accurate concentration determination is crucial for reliable thermodynamic data.

-

Ensure a good "c-window" (c = n * [Macromolecule] / K D ) for a sigmoidal binding curve, which allows for accurate determination of all parameters. The ideal c-window is between 10 and 1000.

-

The stoichiometry (n) should be close to the expected value (e.g., 1 for a 1:1 interaction). A value significantly different from 1 may indicate protein aggregation, incorrect concentration, or the presence of inactive protein.

-

Conclusion

The protocols outlined in this guide provide a robust framework for accurately determining the binding affinity and thermodynamic profile of O-(2-Methylphenyl)-D-serine to the GluN1 subunit of the NMDAR. By employing both SPR and ITC, researchers can gain a comprehensive understanding of the molecular interactions, which is essential for advancing the development of novel NMDAR modulators. The combination of kinetic and thermodynamic data will provide critical insights into the structure-activity relationship of D-serine analogs and guide future drug discovery efforts targeting this important neurological receptor.

References

-

Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine. Journal of Biological Chemistry. [Link]

-

Molecular Mechanism of ligand-gating and opening of NMDA receptor. Nature Communications. [Link]

-

NMDA receptor. Wikipedia. [Link]

-

Structural insights into NMDA receptor pharmacology. Portland Press. [Link]

-

Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks. Journal of Neurophysiology. [Link]

-

Tips on ligand immobilization and kinetic study using surface plasmon resonance. National Institutes of Health. [Link]

-

A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

-

Guide to Running an SPR Experiment. University of Texas at Austin. [Link]

-

Characterizing Binding Interactions by ITC. TA Instruments. [Link]

-

Conformational basis of subtype-specific allosteric control of NMDA receptor gating. bioRxiv. [Link]

-

d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]

-

Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. [Link]

-

Flux-Independent NMDAR Signaling: Molecular Mediators, Cellular Functions, and Complexities. MDPI. [Link]

-

Identification of a single amino acid in GluN1 that is critical for glycine-primed internalization of NMDA receptors. BMC Neuroscience. [Link]

-

Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]

-

Strategy - SPR-Pages. spr-pages.nl. [Link]

-

Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. ACS Publications. [Link]

-

d-Serine agonism of GluN1-GluN3 NMDA receptors regulates the activity of enteric neurons and coordinates gut motility. eLife. [Link]

Sources

- 1. d-Serine agonism of GluN1-GluN3 NMDA receptors regulates the activity of enteric neurons and coordinates gut motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dhvi.duke.edu [dhvi.duke.edu]

- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Application Notes & Protocols for In Vivo Administration of D-Serine and its Modulators in Animal Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of agents designed to modulate D-serine signaling in animal models. While specific public-domain data for O-(2-Methylphenyl)-D-serine is limited, it is hypothesized to be a novel compound aimed at modulating the N-methyl-D-aspartate (NMDA) receptor via the D-serine pathway, either as a direct agonist or as a modulator of its metabolism. Therefore, this guide focuses on the two primary, well-established methodologies for elevating synaptic D-serine levels in preclinical research: the direct administration of D-serine and the inhibition of its primary catabolic enzyme, D-amino acid oxidase (DAAO).

Section 1: The Scientific Foundation: D-Serine and the NMDA Receptor

D-serine is a crucial endogenous co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] For the NMDA receptor to be activated, both the glutamate binding site and the co-agonist site (also known as the glycine site) must be occupied.[2][3] Mounting evidence suggests that in many brain regions, D-serine, not glycine, is the primary endogenous ligand for this co-agonist site.[4][5][6]

The concentration of D-serine in the synapse is tightly regulated by two key enzymes:

-

Serine Racemase (SRR): This enzyme synthesizes D-serine from its enantiomer, L-serine.[2][3][7]

-

D-Amino Acid Oxidase (DAAO): This flavoenzyme degrades D-serine through oxidative deamination, thus controlling its levels.[7][8][9][10][11]

Dysfunction in the D-serine/NMDA receptor pathway has been implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1][2][12] Consequently, elevating synaptic D-serine is a promising therapeutic strategy. This can be achieved by supplying exogenous D-serine or by preventing the breakdown of endogenous D-serine with a DAAO inhibitor.

Caption: The D-Serine metabolic and signaling pathway.

Section 2: Protocol for Direct In Vivo Administration of D-Serine

Expertise & Causality: Rationale and Critical Considerations

Direct administration of D-serine is the most straightforward method to test the effects of elevating its systemic and central nervous system levels. It has been used to investigate its role in reversing cognitive deficits and improving symptoms in animal models of various disorders.[1][13]

Critical Consideration - Species-Specific Nephrotoxicity: A pivotal insight from extensive research is the species-dependent nephrotoxicity of D-serine. High doses (≥500 mg/kg) are frequently associated with acute tubular necrosis in rats .[13][14] This effect is dose-dependent, reversible, and notably, has not been reported in other species, including mice, rabbits, and guinea pigs.[13][14] Therefore, for preclinical behavioral and efficacy studies, mice are often the preferred rodent model for high-dose D-serine administration.

Data Presentation: Dosage and Administration Parameters

| Parameter | Mouse | Rat | Justification & Remarks |

| Animal Model | C57BL/6J, BALB/c (common) | Sprague-Dawley, Wistar (common) | Mice are preferred for high-dose studies to avoid nephrotoxicity seen in rats.[14] |

| Route of Admin. | Intraperitoneal (IP), Oral (p.o.) | Intraperitoneal (IP), Oral (p.o.) | IP injection ensures rapid and complete bioavailability. |

| Effective Dose Range | 600 - 1,000 mg/kg (IP) | < 500 mg/kg (IP) | Mouse doses are higher to achieve significant behavioral effects.[14] Rat doses must be kept below the nephrotoxic threshold.[13][14] |

| Vehicle | Sterile 0.9% Saline, PBS | Sterile 0.9% Saline, PBS | Isotonic, sterile vehicles are essential to prevent irritation and ensure animal welfare. |

| Injection Volume | < 10 mL/kg | < 10 mL/kg | Adherence to institutional and CCAC guidelines is mandatory to prevent discomfort.[15] |

Experimental Protocol: Intraperitoneal (IP) Injection of D-Serine in Mice

This protocol provides a self-validating system for the accurate and humane administration of D-serine.

Materials:

-

D-Serine powder (Sigma-Aldrich or equivalent)

-

Sterile 0.9% Sodium Chloride (Saline) solution

-

Sterile 1 mL syringes

-

25-27 gauge needles[15]

-

70% Ethanol for disinfection

-

Analytical balance and weigh boats

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Animal scale

Step-by-Step Methodology:

-

Animal Acclimatization: House mice under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment to reduce stress-induced variability.

-

Dosage Calculation:

-

Weigh each mouse accurately on the day of the experiment.

-

Calculate the required dose for each animal. Example: For a 25 g mouse and a target dose of 600 mg/kg:

-

Mass (kg) = 25 g / 1000 = 0.025 kg

-

Dose (mg) = 600 mg/kg * 0.025 kg = 15 mg

-

-

-

Preparation of D-Serine Stock Solution (e.g., 60 mg/mL):

-

Rationale: Creating a concentrated stock allows for a consistent and low injection volume (10 mL/kg). For a 60 mg/mL stock, a 600 mg/kg dose requires a 10 mL/kg injection.

-

Under sterile conditions, weigh the required amount of D-serine powder. For 10 mL of stock, weigh 600 mg.

-

Transfer the powder to a sterile 15 mL conical tube.

-

Add sterile 0.9% saline to a final volume of 10 mL.

-

Vortex thoroughly until the D-serine is completely dissolved. Warming the solution slightly may aid dissolution. Ensure the solution returns to room temperature before injection.[15]

-

-

Administration Procedure:

-

Restraint: Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Turn the mouse to expose its abdomen (dorsal recumbency).[16]

-